1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenoxy)ethan-1-one
Description
1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenoxy)ethan-1-one is an organic compound characterized by the presence of both phenolic and ether functional groups
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(3,4-dimethylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-3-5-13(7-11(10)2)20-9-16(19)14-6-4-12(17)8-15(14)18/h3-8,17-18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDMOTPKSPXHDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenoxy)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dihydroxybenzaldehyde and 3,4-dimethylphenol.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2,4-dihydroxybenzaldehyde with an appropriate reagent such as ethyl bromoacetate under basic conditions to form an ester intermediate.
Hydrolysis and Decarboxylation: The ester intermediate is then hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which is subsequently decarboxylated to form the desired ketone.
Etherification: The final step involves the etherification of the ketone with 3,4-dimethylphenol in the presence of a suitable catalyst such as potassium carbonate or sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenoxy)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenoxy)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antioxidant and anti-inflammatory agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenoxy)ethan-1-one involves its interaction with various molecular targets:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethan-1-one: Similar structure but with a methoxy group instead of dimethyl groups.
1-(2,4-Dihydroxyphenyl)-2-(3,4-dihydroxyphenoxy)ethan-1-one: Similar structure but with additional hydroxyl groups.
Uniqueness
1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenoxy)ethan-1-one is unique due to the presence of both 2,4-dihydroxy and 3,4-dimethyl substituents, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenoxy)ethan-1-one is a phenolic compound that has garnered attention for its potential biological activities, particularly in the realms of antioxidant and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H16O4
- Molecular Weight : 272.29 g/mol
- Functional Groups : Contains hydroxyl (–OH) groups and ether linkages which contribute to its reactivity and biological activity.
Synthesis Methods
The synthesis of this compound typically involves:
-
Starting Materials :
- 2,4-Dihydroxybenzaldehyde
- 3,4-Dimethylphenol
-
Synthetic Route :
- Formation of an ester intermediate by reacting 2,4-dihydroxybenzaldehyde with ethyl bromoacetate under basic conditions.
- Hydrolysis to yield a carboxylic acid followed by decarboxylation.
- Etherification with 3,4-dimethylphenol in the presence of potassium carbonate or sodium hydride as a catalyst.
This compound exhibits various biological activities primarily through the following mechanisms:
- Antioxidant Activity : The compound's phenolic groups can donate hydrogen atoms to neutralize free radicals, thus protecting cells from oxidative stress.
- Anti-inflammatory Activity : It may inhibit the production of pro-inflammatory cytokines and enzymes. This activity is crucial for reducing inflammation in various pathological conditions.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance:
- A study demonstrated that phenolic compounds can scavenge free radicals effectively, contributing to their antioxidant potential.
Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways:
- In vitro studies suggest that it can reduce the expression of cyclooxygenase (COX) enzymes which are pivotal in the inflammatory response .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds or derivatives:
- Anticancer Activity :
- A derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one showed promising anticancer activity by inhibiting cell proliferation in lung cancer (A549), colon cancer (HT-29), and glioma (C6) cells. This was attributed to cell cycle arrest and downregulation of cyclin D1 via p38 kinase activation .
- Melanin Synthesis Inhibition :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
